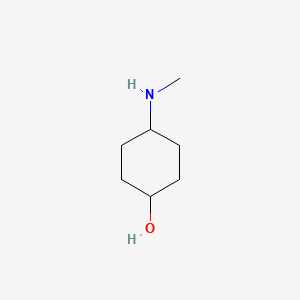

4-(Methylamino)cyclohexanol

Description

The exact mass of the compound this compound is 129.115364102 g/mol and the complexity rating of the compound is 77. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKFWFDNIIACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944997, DTXSID401300499 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-38-5, 22348-44-3, 2987-05-5 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(methylamino)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylamino)cyclohexanol chemical properties

An In-depth Technical Guide to 4-(Methylamino)cyclohexanol: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional cyclic amino alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries. Its rigid cyclohexyl scaffold, coupled with the presence of reactive secondary amine and secondary alcohol functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. The stereochemical relationship between its functional groups—existing as distinct cis and trans isomers—provides a critical tool for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This guide offers a comprehensive exploration of the chemical properties, stereochemistry, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a foundational understanding of this versatile intermediate.

Introduction to this compound

This compound (C₇H₁₅NO) is a disubstituted cyclohexane derivative that serves as a key intermediate in organic synthesis.[1][2] Its structure is characterized by a cyclohexane ring functionalized with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group at the 1- and 4-positions, respectively. The presence of these two functional groups imparts both basic and nucleophilic properties, as well as hydrogen bonding capabilities, which are highly desirable in drug design.

The utility of this molecule is profoundly influenced by its stereochemistry. The relative orientation of the hydroxyl and methylamino groups gives rise to two diastereomers: cis-4-(Methylamino)cyclohexanol and trans-4-(Methylamino)cyclohexanol. These isomers exhibit distinct physical properties and spatial arrangements, which can lead to significant differences in biological activity when they are incorporated into a larger molecular scaffold. The general CAS Number for the isomeric mixture is 2987-05-5, while the specific isomers have their own identifiers.[1][3]

Physicochemical and Stereochemical Properties

The physical and chemical characteristics of this compound are dependent on its isomeric form. The trans isomer, typically a solid, and the cis isomer are both utilized in synthesis, and their distinct properties are crucial for reaction planning and purification.

Core Physicochemical Data

| Property | trans-4-(Methylamino)cyclohexanol | cis-4-(Methylamino)cyclohexanol | General/Mixture |

| CAS Number | 22348-44-3[4] | 22348-38-5[3] | 2987-05-5[1][5] |

| Molecular Formula | C₇H₁₅NO[4] | C₇H₁₅NO | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol [6] | 129.20 g/mol | 129.20 g/mol [5] |

| Appearance | White to off-white solid[7] | Data not specified | Powder or liquid[1] |

| Boiling Point | 211.7±33.0 °C (Predicted)[7] | 123°-129° C (at 22 mmHg)[3] | Not applicable |

| Storage Temp. | 2-8°C, inert atmosphere[4][7] | Room Temperature[8] | Keep in dark place, inert atmosphere[9] |

| Purity | ≥95%[4] | Data not specified | ≥97%[1][5] |

Stereoisomerism and Conformational Analysis

The stereochemistry of the 1,4-disubstituted cyclohexane ring is fundamental to its role in medicinal chemistry. The chair conformation is the most stable arrangement for the cyclohexane ring. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

trans Isomer : The thermodynamically more stable isomer, where both the hydroxyl and methylamino groups can occupy equatorial positions, minimizing steric hindrance (diaxial interactions).

-

cis Isomer : In this configuration, one substituent must be in an axial position while the other is equatorial, leading to higher conformational energy.

This structural difference is not trivial; the spatial orientation of these functional groups dictates how a drug molecule can interact with its biological target, influencing binding affinity and efficacy.

Caption: Conformational preferences of cis and trans isomers.

Synthesis and Purification

A common and effective method for synthesizing this compound involves the catalytic hydrogenation of p-methylaminophenol. This process reduces the aromatic ring to a cyclohexane ring while preserving the amine and newly formed alcohol functionalities.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrogenation of p-Methylaminophenol

This protocol is adapted from established literature procedures.[3]

-

Reactor Charging : To a suitable hydrogenation reactor, add 200 mL of methanol, 17 g of p-methylaminophenol, 20 mL of triethylamine, and 9 g of 5% rhodium on alumina catalyst.

-

Hydrogenation : Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 3-4 atm with hydrogen and heat the mixture to 60-70°C. Maintain these conditions with vigorous shaking or stirring for approximately 16 hours.

-

Catalyst Removal : After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture to remove the rhodium catalyst.

-

Solvent Removal : Concentrate the mother liquor using a rotary evaporator to remove the methanol.

-

Aqueous Workup : To the resulting residue, add 500 mL of chloroform and 200 mL of a 5% aqueous sodium hydroxide (NaOH) solution. Transfer the mixture to a separatory funnel and shake well.

-

Extraction : Separate the layers. The organic (chloroform) layer contains the product. Wash the organic layer with water to remove any residual NaOH.

-

Final Concentration : Dry the chloroform layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by distillation under reduced pressure (e.g., 123°-129° C at 22 mmHg) to obtain pure 4-methylaminocyclohexanol.[3]

Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The spectra for the cis and trans isomers will show subtle but distinct differences, particularly in NMR.[10][11]

-

¹H NMR : The spectrum will feature a complex multiplet region for the cyclohexane ring protons. Key signals include a singlet or broad singlet for the N-H proton, a broad singlet for the O-H proton, and a singlet for the N-methyl (N-CH₃) protons. The chemical shift of the proton attached to the hydroxyl-bearing carbon (H-C-O) is particularly diagnostic for distinguishing between axial and equatorial positions.

-

¹³C NMR : The number of signals will depend on the symmetry of the isomer. The key resonances will be for the carbon bearing the hydroxyl group (C-OH), the carbon bearing the methylamino group (C-N), the other ring carbons, and the N-methyl carbon.

-

IR Spectroscopy : The infrared spectrum will prominently display a broad absorption band for the O-H stretch (around 3300 cm⁻¹), a smaller N-H stretch in the same region, C-H stretching bands (below 3000 cm⁻¹), and characteristic C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 129.20 g/mol . Fragmentation patterns would likely involve the loss of water, a methyl group, or cleavage of the cyclohexane ring.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a highly versatile building block.[2] The secondary amine is a nucleophile and a base, while the secondary alcohol can be oxidized or participate in substitution and elimination reactions.

-

Reactions at the Amine : The methylamino group can readily undergo N-alkylation, N-acylation, reductive amination, and salt formation (e.g., with HCl to form the hydrochloride salt).[12] These reactions are fundamental for integrating the cyclohexanol moiety into a larger molecular framework.

-

Reactions at the Alcohol : The hydroxyl group can be oxidized to the corresponding ketone, 4-(methylamino)cyclohexanone.[13] It can also be converted into esters or ethers to modify the molecule's polarity and pharmacokinetic profile.

-

Stability : The compound is generally stable under standard conditions but is incompatible with strong oxidizing agents and strong acids.[14] It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[4]

Role as a Pharmacophore Scaffold

In drug design, rigid cyclic structures like the this compound core are used to orient functional groups in a precise three-dimensional arrangement, which is often required for potent and selective binding to biological targets. This scaffold is found in various compounds explored for therapeutic applications, including as intermediates for antidepressants.[2]

The diagram below illustrates how this core can be elaborated into a more complex, drug-like molecule.

Caption: Functionalization pathways for the drug scaffold.

Safety and Toxicological Profile

As with any chemical reagent, proper handling of this compound is essential. The available safety data indicates that it should be treated with caution.

| Safety Aspect | Information | Source |

| Signal Word | Warning | [4][9] |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| GHS Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |

| Incompatibilities | Strong acids and strong oxidizing agents. | [14] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are required. Work should be performed in a well-ventilated area or a chemical fume hood. | [15] |

| Toxicological Summary | The substance is corrosive or irritating to eyes, skin, and mucous membranes. Overexposure may lead to symptoms such as dizziness, coughing, or gastrointestinal distress. The toxicological properties have not been fully investigated. | [14][16] |

Conclusion

This compound is a cornerstone intermediate whose value lies in its structural rigidity, bifunctionality, and defined stereochemistry. The ability to selectively synthesize and utilize either the cis or trans isomer provides medicinal chemists with a powerful tool to conduct structure-activity relationship (SAR) studies and optimize lead compounds. A thorough understanding of its chemical properties, synthesis, and handling is crucial for any researcher or drug development professional aiming to leverage this versatile building block in the creation of novel therapeutics.

References

- 1. This compound, CasNo.2987-05-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. prepchem.com [prepchem.com]

- 4. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]

- 7. TRANS-4-(METHYLAMINO)CYCLOHEXANOL | 22348-44-3 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 2987-05-5|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. This compound hydrochloride | 1955505-84-6 [chemicalbook.com]

- 13. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. capotchem.com [capotchem.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Data of 4-(Methylamino)cyclohexanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(methylamino)cyclohexanol, a bifunctional molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the structural features of both cis and trans isomers through a detailed examination of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Stereoisomerism

This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups on the cyclohexane ring significantly influences their spectroscopic properties. In the preferred chair conformation, the substituents can be either axial (a) or equatorial (e). For the trans isomer, the diequatorial conformation (1e, 4e) is generally more stable, while the cis isomer exists in an equilibrium of two chair conformations. This conformational difference is particularly evident in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the stereochemistry of the substituents. The chemical environment of each proton and carbon atom is unique, leading to a characteristic spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The labile nature of the -OH and -NH protons means their chemical shifts can be highly variable and dependent on factors such as solvent, concentration, and temperature.[1][2] In protic solvents like D₂O or CD₃OD, these protons will exchange with deuterium, causing their signals to disappear.[3][4] In aprotic solvents like DMSO-d₆, hydrogen bonding can lead to sharper, more defined signals.[3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer | Multiplicity | Integration |

| H-1 (CH-OH) | ~3.6 (axial) | ~4.0 (equatorial) | Multiplet | 1H |

| H-4 (CH-NH) | ~2.7 (axial) | ~3.1 (equatorial) | Multiplet | 1H |

| -NHCH₃ | ~2.4 | ~2.4 | Singlet | 3H |

| Cyclohexyl H (axial) | ~1.2 - 1.4 | ~1.3 - 1.5 | Multiplet | 4H |

| Cyclohexyl H (equatorial) | ~1.8 - 2.0 | ~1.7 - 1.9 | Multiplet | 4H |

| -OH, -NH | Variable | Variable | Broad Singlet | 2H |

Causality Behind Experimental Choices in ¹H NMR: The choice of solvent is critical. While CDCl₃ is a common choice for general organic molecules, for compounds with exchangeable protons like this compound, DMSO-d₆ can be advantageous in resolving the -OH and -NH signals due to its hydrogen bond accepting nature.[3] Adding a drop of D₂O to the NMR tube is a standard technique to confirm the identity of these labile protons; their signals will disappear from the spectrum upon D₂O exchange.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

D₂O Exchange (Optional): Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to identify the -OH and -NH protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) - trans isomer | Predicted Chemical Shift (δ, ppm) - cis isomer |

| C-1 (CH-OH) | ~70 | ~66 |

| C-4 (CH-NH) | ~58 | ~54 |

| -NHCH₃ | ~34 | ~34 |

| C-2, C-6 | ~35 | ~32 |

| C-3, C-5 | ~30 | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), secondary amine (-NH), C-O, C-N, and C-H bonds.[5] The O-H stretching band is typically broad due to hydrogen bonding.[6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~3300 (sharp) | Medium | N-H stretch |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ bend |

| ~1100 | Strong | C-O stretch |

| ~1130 | Medium | C-N stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid/Solid: Place a small amount of the sample between two KBr or NaCl plates to form a thin film.

-

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₇H₁₅NO), the expected molecular weight is approximately 129.20 g/mol .

In Electron Ionization (EI) MS, the molecular ion peak (M⁺) is expected at m/z 129. The fragmentation pattern will likely involve the loss of water (M-18), the methyl group (M-15), and cleavage of the cyclohexane ring.

Predicted Mass Spectrum Fragmentation

| m/z | Possible Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 111 | [M - H₂O]⁺ |

| 98 | [M - CH₂NH]⁺ |

| 57 | [CH₃NH=CHCH₃]⁺ |

| 44 | [CH₃NH=CH₂]⁺ (base peak) |

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 30-200) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Visualizations

Caption: Molecular structures of cis and trans isomers of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation and stereochemical assignment. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this compound and its derivatives. Careful consideration of experimental parameters, particularly for NMR analysis of labile protons, is crucial for obtaining high-quality, interpretable spectra.

References

- 1. reddit.com [reddit.com]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. physicsforums.com [physicsforums.com]

- 7. homework.study.com [homework.study.com]

cis-4-(Methylamino)cyclohexanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of cis-4-(Methylamino)cyclohexanol

Authored by: A Senior Application Scientist

Introduction

cis-4-(Methylamino)cyclohexanol is a bifunctional molecule featuring a secondary amine and a secondary alcohol on a cyclohexane scaffold. This specific stereoisomer is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmaceutically active compounds, including agents targeting the central nervous system.[1] The precise spatial arrangement of the hydroxyl and methylamino groups in the cis configuration (both equatorial or both axial, with the diequatorial conformation being more stable) is crucial for its utility in constructing complex molecular architectures with specific pharmacological profiles.

The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring. The thermodynamically more stable trans-isomer, where the two bulky substituents occupy equatorial positions, is often the major product in non-selective reactions. Therefore, achieving a high diastereomeric excess of the cis-isomer requires carefully designed synthetic strategies that kinetically favor its formation. This guide provides a detailed exploration of robust synthetic methodologies, purification protocols, and comprehensive characterization techniques for cis-4-(Methylamino)cyclohexanol.

Part 1: Stereoselective Synthetic Strategies

The synthesis of cis-4-(Methylamino)cyclohexanol can be approached through several pathways. The choice of method often depends on the desired scale, purity requirements, and available resources. The most prevalent and field-proven method is the reductive amination of 4-hydroxycyclohexanone.

Strategy 1: Direct Reductive Amination of 4-Hydroxycyclohexanone

This is the most direct route, involving the reaction of 4-hydroxycyclohexanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ. The stereochemical outcome of the reduction is the critical factor determining the cis:trans ratio of the final product.

Causality of Stereoselectivity: The stereoselectivity of the hydride reduction is governed by the direction of hydride attack on the iminium intermediate. For the cyclohexane ring, hydride reagents can attack from either the axial or equatorial face.

-

Axial Attack: Leads to the formation of the equatorial amino group, resulting in the trans product (with an equatorial hydroxyl group).

-

Equatorial Attack: Leads to the formation of the axial amino group, resulting in the desired cis product.

Generally, bulky reducing agents are sterically hindered from attacking from the more crowded axial face, thus favoring equatorial attack and yielding the cis-isomer.[2]

Common Reducing Agents:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent often used for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

-

Catalytic Hydrogenation: Using catalysts like Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) in an acidic medium can favor the formation of cis-aminocyclohexanols.[3] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face.

-

Titanium(IV) Isopropoxide-mediated Reduction: This method proceeds via the formation of a transient imine species, which is then reduced, often with high selectivity.[4]

Strategy 2: Enzymatic Synthesis

For unparalleled stereoselectivity, enzymatic cascades offer a green and highly efficient alternative. A one-pot synthesis starting from 1,4-cyclohexanedione can yield cis-4-aminocyclohexanol with excellent diastereomeric purity.[3]

The Enzymatic Cascade:

-

Keto Reductase (KRED): A regioselective KRED reduces one of the ketone groups of 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.

-

Amine Transaminase (ATA): A stereocomplementary ATA then converts the remaining ketone group of 4-hydroxycyclohexanone into the desired cis-amine.[5][6]

This modular system allows for the production of either the cis or trans isomer by selecting the appropriate enzyme, achieving diastereomeric ratios often exceeding 98:2.[5]

Part 2: Experimental Protocols & Workflow

This section provides a detailed protocol for the synthesis of cis-4-(Methylamino)cyclohexanol via reductive amination, a method that balances efficiency, cost, and stereocontrol.

Workflow Overview

The overall process involves the formation of the iminium ion from 4-hydroxycyclohexanone and methylamine, followed by a stereoselective reduction, aqueous work-up, and final purification.

Detailed Protocol: Reductive Amination

Reagents & Equipment:

-

4-Hydroxycyclohexanone

-

Methylamine (40% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-hydroxycyclohexanone (1.0 eq) in methanol. Cool the solution to 0°C in an ice bath. To this, add aqueous methylamine solution (1.5 eq) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Reduction: Cool the mixture back to 0°C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel or by fractional crystallization to isolate the desired cis-isomer.

Part 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Molecular Structure and Key Bonds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of cyclohexanol derivatives. In the more stable chair conformation of cis-4-(Methylamino)cyclohexanol, both the hydroxyl and methylamino groups are in equatorial positions.

-

¹H NMR: The protons attached to the carbons bearing the -OH and -NHCH₃ groups (H-1 and H-4) will appear as broad multiplets. For the cis isomer, these protons are axial, and their signals typically appear more upfield compared to the equatorial protons in the trans isomer due to shielding effects. The coupling constants (J-values) of these protons with adjacent axial protons are large (typically 8-12 Hz), which is characteristic of an axial-axial relationship.

-

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the substituent orientation. Carbons bearing axial substituents are generally shielded (appear at a lower ppm) compared to those with equatorial substituents.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| -CH-OH (C1) | ~3.5 - 3.8 (axial H, broad multiplet) | ~68 - 72 |

| -CH-NH (C4) | ~2.5 - 2.8 (axial H, broad multiplet) | ~55 - 60 |

| -N-CH₃ | ~2.4 (singlet) | ~33 - 36 |

| Cyclohexyl -CH₂- | ~1.2 - 2.0 (complex multiplets) | ~30 - 35 |

| -OH, -NH | Variable, broad singlets | N/A |

| Note: Exact chemical shifts are solvent-dependent. Data is analogous to similar structures.[7][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, strong |

| N-H (Sec. Amine) | Stretching | 3300 - 3500 | Moderate, may be obscured by O-H |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| N-H (Sec. Amine) | Bending | 1550 - 1650 | Moderate |

| Data is analogous to spectra of similar substituted cyclohexanols.[9][10] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Molecular Formula: C₇H₁₅NO

-

Molecular Weight: 129.20 g/mol [11]

-

Expected Mass (M+H)⁺: In Electrospray Ionization (ESI-MS), the compound is expected to be observed as its protonated molecular ion at m/z ≈ 130.12.

Conclusion

The stereoselective synthesis of cis-4-(Methylamino)cyclohexanol is a critical process for the advancement of various drug discovery programs. While classical chemical methods like reductive amination offer a reliable and scalable route, achieving high cis selectivity requires careful optimization of reagents and reaction conditions. The insights into the causality of stereoselection—primarily the steric hindrance guiding the approach of the reducing agent—are paramount for success. Furthermore, modern enzymatic methods present a highly efficient and exceptionally selective alternative, paving the way for greener and more precise chemical manufacturing. The comprehensive characterization protocol outlined, leveraging NMR, IR, and MS, provides a self-validating system to ensure the structural integrity and isomeric purity of this valuable synthetic intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]

- 4. [PDF] Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones | Semantic Scholar [semanticscholar.org]

- 5. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 9. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) IR Spectrum [chemicalbook.com]

- 10. brainly.com [brainly.com]

- 11. chemscene.com [chemscene.com]

trans-4-(Methylamino)cyclohexanol structural analysis

An In-Depth Technical Guide to the Structural Analysis of trans-4-(Methylamino)cyclohexanol

This guide provides a comprehensive framework for the structural elucidation and conformational analysis of trans-4-(Methylamino)cyclohexanol, a key bifunctional molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each analytical step. Our approach integrates multiple spectroscopic and analytical techniques to build a self-validating and unambiguous structural dossier.

The first step in any structural analysis is to confirm the basic physicochemical properties of the compound. These values serve as a primary check against the expected molecular structure and are critical for subsequent analytical method development. Trans-4-(Methylamino)cyclohexanol is a solid at room temperature.[1]

Table 1: Physicochemical Properties of trans-4-(Methylamino)cyclohexanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Storage | 2-8°C, Inert Atmosphere | [1] |

| InChI Key | OMJKFWFDNIIACS-LJGSYFOKSA-N | [1] |

The analytical workflow begins with techniques that confirm the molecular mass and identify the core functional groups, providing the initial evidence for the proposed structure.

Caption: A logical workflow for the comprehensive structural analysis of a small molecule.

Elucidation of the Covalent Framework

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like trans-4-(Methylamino)cyclohexanol, Electron Ionization (EI) is a suitable method as it provides both the molecular ion peak and a reproducible fragmentation pattern that acts as a structural fingerprint.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).[4]

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) corresponding to the molecular weight (129.20).

-

Analyze the fragmentation pattern. Key expected fragments include losses of water (M-18), the methyl group (M-15), and fragments corresponding to the cleavage of the cyclohexane ring.

-

Trustworthiness: The protocol's trustworthiness is established by observing the expected molecular ion at m/z 129. The fragmentation pattern should be consistent with the known fragmentation pathways of cyclohexanols and secondary amines, providing a self-validating dataset.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For trans-4-(Methylamino)cyclohexanol, we expect to see characteristic absorption bands for the hydroxyl (O-H), secondary amine (N-H), and C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 (broad) | O-H | Stretching |

| 3300-3400 (sharp) | N-H | Stretching |

| 2850-2960 | C-H (sp³) | Stretching |

| 1450-1550 | N-H | Bending |

| 1050-1150 | C-O | Stretching |

| 1100-1200 | C-N | Stretching |

Trustworthiness: The simultaneous presence of broad O-H, sharp N-H, and strong C-O stretching bands provides strong, confirmatory evidence of the alcohol and secondary amine functionalities within the same molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the different proton environments and their connectivity, while ¹³C NMR identifies the number of unique carbon atoms. For a disubstituted cyclohexane, NMR is indispensable for confirming the trans stereochemistry.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

-CH-OH proton: A multiplet around 3.5-4.0 ppm. Its broadness and width are indicative of its axial or equatorial position.

-

-CH-NHCH₃ proton: A multiplet around 2.5-3.0 ppm.

-

-NHCH₃ protons: A singlet at ~2.4 ppm.

-

Cyclohexane ring protons: A complex series of multiplets between 1.2-2.2 ppm.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals (Symmetry means fewer than 7 signals):

-

C-OH: ~70 ppm

-

C-NHCH₃: ~58 ppm

-

-NHCH₃: ~34 ppm

-

Cyclohexane carbons: ~30-35 ppm range.

-

-

-

2D NMR (COSY & HSQC):

-

Run a COSY experiment to establish ¹H-¹H correlations (e.g., the CH-OH proton will show a correlation to adjacent ring protons).

-

Run an HSQC or HMQC experiment to correlate each proton signal to its directly attached carbon.

-

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating network of connectivity. A COSY spectrum will definitively link the methine protons through the cyclohexane ring, while the HSQC confirms the C-H attachments, leaving no ambiguity in the covalent framework. Spectral data for the closely related trans-4-Aminocyclohexanol can serve as a reference for expected chemical shifts.[5]

Stereochemical and Conformational Analysis

Expertise & Experience: For cyclohexane derivatives, understanding the three-dimensional structure is as important as knowing the covalent bonds. The trans configuration at the 1 and 4 positions dictates the molecule's preferred conformation. The principles of conformational analysis predict that large substituents on a cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain.[6][7]

In a trans-1,4-disubstituted cyclohexane, the molecule can exist in two chair conformations that are in equilibrium. One conformation places both the hydroxyl and methylamino groups in equatorial positions, while the other places them both in axial positions.[8] The diaxial conformation introduces significant steric hindrance, known as 1,3-diaxial interactions, making it energetically unfavorable.[9] Therefore, the diequatorial conformer is overwhelmingly the most stable and predominant form of the molecule at equilibrium.

Caption: The diequatorial conformer is heavily favored due to the avoidance of steric strain.

Analytical Validation:

The predominance of the diequatorial conformer can be confirmed through ¹H NMR. The protons at C1 and C4 (bearing the OH and NHMe groups) will be in axial positions. An axial proton typically exhibits large coupling constants (J ≈ 8-12 Hz) to its neighboring axial protons and small coupling constants (J ≈ 2-4 Hz) to its neighboring equatorial protons. The observation of a broad multiplet with large coupling constants for these methine protons is strong evidence for the diequatorial conformation.

References

- 1. trans-4-(Methylamino)cyclohexanol | 22348-44-3 [sigmaaldrich.com]

- 2. CAS 22348-44-3 | trans-4-methylamino-cyclohexanol - Synblock [synblock.com]

- 3. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

4-(Methylamino)cyclohexanol stereoisomer identification

An In-depth Technical Guide for the Stereoisomer Identification of 4-(Methylamino)cyclohexanol

Abstract

The precise identification of stereoisomers is a cornerstone of modern drug development, as different spatial arrangements of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth technical framework for the unambiguous identification of the stereoisomers of this compound, a key building block in various pharmacologically active compounds. We will move beyond simple procedural lists to explore the causal logic behind experimental design, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and Mass Spectrometry (MS) into a cohesive, self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable strategy for stereochemical characterization.

The Stereochemical Landscape of this compound

This compound possesses two stereogenic centers at the C1 (hydroxyl-bearing) and C4 (amino-bearing) positions. This gives rise to two diastereomeric pairs of enantiomers: cis and trans.

-

cis-isomer: The hydroxyl (-OH) and methylamino (-NHMe) groups are on the same side of the cyclohexane ring. In its most stable chair conformation, both substituents preferentially occupy equatorial positions to minimize steric strain.

-

trans-isomer: The hydroxyl and methylamino groups are on opposite sides of the ring. In its chair conformation, one substituent must be axial while the other is equatorial.

The differentiation of these four distinct molecules is critical, as their unique three-dimensional structures dictate their interaction with chiral biological targets like enzymes and receptors.

Caption: Conformational isomers of cis and trans-4-(Methylamino)cyclohexanol.

The Integrated Analytical Workflow: A Strategy for Unambiguous Identification

Caption: Integrated workflow for stereoisomer identification.

Distinguishing Diastereomers: The Power of NMR Spectroscopy

NMR spectroscopy is the definitive technique for differentiating cis and trans diastereomers by exploiting the rigid geometry of the cyclohexane chair conformation.[3][4] The key lies in the coupling constants (J-values) between protons, which are highly dependent on their dihedral angle (Karplus relationship).

Causality Behind the Method

In a cyclohexane ring, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz) due to their 180° dihedral angle. In contrast, axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are much smaller (2-5 Hz).

-

For trans-4-(methylamino)cyclohexanol , the protons at C1 and C4 (H1 and H4) are predominantly axial in the most stable conformation. Therefore, they will appear as broad multiplets or triplets of triplets with large axial-axial coupling constants to their neighboring axial protons.

-

For cis-4-(methylamino)cyclohexanol , the H1 and H4 protons are equatorial. They will exhibit smaller coupling constants, resulting in sharper, less resolved multiplets.

Caption: Logic of NMR coupling for diastereomer identification.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For unambiguous assignment, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivities.

-

-

Data Processing: Process the spectra using appropriate software. Carefully integrate peaks and measure the coupling constants for the multiplets corresponding to the H1 and H4 protons.

Data Interpretation and Summary

The chemical shifts of the H1 and H4 protons are also diagnostic. Axial protons are typically shielded (shifted upfield) compared to their equatorial counterparts.

| Parameter | trans-Isomer (diaxial protons) | cis-Isomer (diequatorial protons) | Rationale |

| H1 Chemical Shift | Upfield (e.g., ~3.5 ppm)[5] | Downfield (e.g., ~4.0 ppm) | Axial protons are in a more shielded environment. |

| H1 Signal Multiplicity | Broad multiplet, "triplet of triplets" | Narrow multiplet | Reflects large J(ax,ax) vs. small J(eq,ax)/J(eq,eq). |

| H1 Coupling Constant | Large apparent J-value (> 8 Hz) | Small apparent J-value (< 5 Hz) | Diagnostic of axial vs. equatorial position. |

Resolving Enantiomers: Chiral Chromatography

Once the diastereomeric identity (cis or trans) is established, chiral chromatography is employed to separate the respective enantiomers. This is essential as enantiomers often exhibit different pharmacological activities.

Causality Behind the Method

Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral amines and alcohols.[6][7] The CSP creates a transient, diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Start with a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These are known to be effective for amine separations.[7]

-

-

Mobile Phase Screening:

-

Normal Phase: Use a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is crucial to prevent peak tailing by deactivating acidic sites on the silica support.

-

Reversed Phase: Use a mixture of aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Optimization:

-

Systematically vary the ratio of the mobile phase components to optimize resolution and analysis time.

-

Adjust the column temperature and flow rate as needed. A typical flow rate is 0.5-1.0 mL/min.

-

-

Detection: Use a UV detector (if the molecule has a chromophore) or, more universally, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Data Presentation

The success of the separation is quantified by the resolution (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is typically desired.

| Stereoisomer | Retention Time (t_R) (min) | Resolution (Rs) |

| trans-(1R,4R) | 8.2 | \multirow{2}{}{2.1} |

| trans-(1S,4S) | 9.5 | |

| cis-(1R,4S) | 11.3 | \multirow{2}{}{1.9} |

| cis-(1S,4R) | 12.8 | |

| Note: Data is representative for a hypothetical chiral separation. |

Final Confirmation: Mass Spectrometry

While not a primary tool for stereoisomer differentiation, Mass Spectrometry is indispensable for confirming the fundamental identity of the analyte.

Role in the Workflow

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition (C₇H₁₅NO) of the molecule.

-

Purity Assessment: When coupled with chromatography (LC-MS), it confirms that the peaks identified by NMR and chiral HPLC have the correct molecular weight, ruling out impurities.

Experimental Protocol: LC-MS Analysis

-

Ionization: Use electrospray ionization (ESI) in positive ion mode, which will readily protonate the amine group to form the [M+H]⁺ ion.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is ideal for accurate mass measurements.

-

Data Acquisition: Acquire full scan data to detect the parent ion (m/z 130.12 for [M+H]⁺). The calculated exact mass for [C₇H₁₆NO]⁺ is 130.1226.

Conclusion

The unambiguous identification of this compound stereoisomers is not achievable with a single technique. It requires a logically structured, multi-faceted approach. By integrating Mass Spectrometry for identity confirmation, NMR spectroscopy for diastereomer assignment, and chiral chromatography for enantiomer resolution, researchers can build a complete and validated stereochemical profile. This rigorous characterization is a non-negotiable prerequisite for advancing drug candidates from the laboratory to clinical evaluation, ensuring both safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]

- 4. westmont.edu [westmont.edu]

- 5. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uvadoc.uva.es [uvadoc.uva.es]

A Theoretical Guide to the Conformational Stability of 4-(Methylamino)cyclohexanol Isomers

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the conformational stability of cis- and trans-4-(Methylamino)cyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of cyclohexane stereochemistry and leverages high-level computational chemistry protocols to predict the relative stabilities of various conformers. We detail a step-by-step methodology using Density Functional Theory (DFT) to perform geometry optimizations and frequency calculations, enabling the determination of thermodynamic properties. The guide emphasizes the critical role of steric hindrance and intramolecular hydrogen bonding in dictating the preferred conformations. All quantitative data are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility.

Introduction

4-(Methylamino)cyclohexanol is a bifunctional molecule featuring a substituted cyclohexane ring, a common scaffold in many pharmacologically active compounds.[1] Its stereoisomers, cis and trans, exhibit distinct physical and chemical properties that can significantly influence their biological activity and efficacy. The three-dimensional arrangement of the hydroxyl (-OH) and methylamino (-NHCH₃) groups dictates the molecule's ability to interact with biological targets. Therefore, a thorough understanding of the conformational preferences and relative stabilities of these isomers is paramount for rational drug design and development.[2]

The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3][4] The interplay between these positions, governed by steric and electronic effects, determines the overall stability of a given conformer. For 1,4-disubstituted cyclohexanes like this compound, the relative orientation of the two substituents gives rise to cis and trans diastereomers, which cannot be interconverted without breaking bonds.[5] Each of these isomers, however, can exist as an equilibrium of two interconverting chair conformations, a process known as ring flipping.[3]

This guide will employ computational chemistry, a powerful tool for elucidating molecular structures and energies, to investigate the stability of this compound isomers.[6] We will focus on Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between accuracy and computational cost for systems of this nature.[7][8] The primary objective is to determine the lowest energy conformer for both the cis and trans isomers and to quantify their relative stabilities, paying special attention to the potential for stabilizing intramolecular hydrogen bonds (IMHBs), which are known to play a crucial role in the structure of amino alcohols.[9][10]

Theoretical Background

Conformational Analysis of Substituted Cyclohexanes

The stability of a substituted cyclohexane conformer is primarily dictated by the steric strain experienced by its substituents. The "equatoriality principle" states that substituents generally prefer to occupy the less sterically hindered equatorial position.[5] The energetic penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] Larger substituents have larger A-values, indicating a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens.[5]

For disubstituted cyclohexanes, the steric effects are cumulative.[11] The most stable conformation will be the one that maximizes the number of substituents, particularly the larger ones, in equatorial positions.[11][12]

-

trans-1,4-Disubstituted Cyclohexanes: Can exist as a diequatorial conformer or a diaxial conformer. The diequatorial conformer is almost always significantly more stable.[5]

-

cis-1,4-Disubstituted Cyclohexanes: Must have one axial and one equatorial substituent. Ring flipping interconverts the two substituents between axial and equatorial positions.[5][13] If the substituents are different, the conformer with the larger group in the equatorial position will be favored.[14]

The Role of Intramolecular Hydrogen Bonding (IMHB)

In molecules containing both a hydrogen bond donor (like -OH or -NH) and an acceptor (like the oxygen in -OH or the nitrogen in -NHCH₃), an intramolecular hydrogen bond can form if the geometry is favorable. For cis-4-(methylamino)cyclohexanol, a conformation where the -OH and -NHCH₃ groups are in axial and equatorial positions (or vice versa) can potentially bring the donor and acceptor atoms into proximity, allowing for a stabilizing IMHB. This interaction can sometimes override steric preferences, making a conformer that appears sterically hindered more stable than predicted by A-values alone.[9]

Principles of Computational Chemistry

To quantify the relative stabilities of the different conformers, we utilize DFT. The core of this approach involves solving the Schrödinger equation to find the electron density and corresponding energy of a molecule.

-

Geometry Optimization: This is a computational process that systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest potential energy, known as a stationary point on the potential energy surface.

-

Frequency Analysis: Once a geometry is optimized, a frequency calculation is performed. This serves two purposes:

-

Verification of Minima: A true energy minimum (a stable conformer) will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy (H), and entropy (S). From these, the Gibbs free energy (G = H - TS) can be determined, which is the most accurate predictor of stability at a given temperature.

-

-

Relative Energies & Boltzmann Distribution: By comparing the Gibbs free energies of different conformers, we can determine their relative stabilities. The Boltzmann distribution equation can then be used to calculate the predicted population of each conformer at a given temperature, providing insight into the conformational equilibrium.

Computational Methodology

This section provides a detailed, step-by-step protocol for the theoretical analysis of this compound stability. This workflow is designed to be a self-validating system, ensuring the scientific integrity of the results.

Software and Theoretical Level

-

Software: All calculations can be performed using standard quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.[15]

-

Theoretical Level: A widely used and well-benchmarked level of theory for organic molecules is the B3LYP functional combined with the 6-31G* basis set (B3LYP/6-31G).[16][17][18] B3LYP is a hybrid functional that provides a good balance of accuracy and computational efficiency for thermochemical properties.[7][8] The 6-31G basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing molecular geometries and interactions like hydrogen bonding.[19]

-

Solvent Effects: To simulate a more realistic environment, solvation effects can be included using a Polarizable Continuum Model (PCM). For this guide, we will consider calculations in the gas phase for simplicity, but note that solvent can influence conformational equilibria.

Experimental Protocol

-

Step 1: Construct Initial 3D Structures:

-

Build the four initial chair conformers of this compound:

-

trans-diaxial: Both -OH and -NHCH₃ groups in axial positions.

-

trans-diequatorial: Both -OH and -NHCH₃ groups in equatorial positions.

-

cis-ax/eq: -OH group axial, -NHCH₃ group equatorial.

-

cis-eq/ax: -OH group equatorial, -NHCH₃ group axial.

-

-

Use a molecular building tool like IQmol to ensure correct initial stereochemistry.[15]

-

-

Step 2: Geometry Optimization:

-

For each of the four initial structures, perform a full geometry optimization using the B3LYP/6-31G* level of theory.

-

This process will locate the nearest local energy minimum on the potential energy surface for each starting conformer.

-

-

Step 3: Frequency Calculation:

-

Perform a frequency calculation at the same B3LYP/6-31G* level of theory on each of the four optimized structures.

-

Validation: Confirm that each optimized structure is a true minimum by ensuring there are zero imaginary frequencies.

-

Extract the thermochemical data (Enthalpy and Gibbs Free Energy) from the output files.

-

-

Step 4: Data Analysis:

-

Compile the calculated electronic energies and Gibbs free energies for all four stable conformers.

-

Calculate the relative energies (ΔE and ΔG) for each conformer with respect to the most stable conformer (the global minimum).

-

Using the calculated ΔG values, determine the Boltzmann population of each conformer at 298.15 K (25 °C) using the formula:

-

Population (%) = 100 * (e^(-ΔG/RT)) / (Σe^(-ΔGi/RT))

-

Where R is the gas constant and T is the temperature in Kelvin.

-

-

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol.

Caption: Computational workflow for determining conformer stability.

Results and Discussion

The following tables summarize the expected quantitative data from the B3LYP/6-31G* calculations. The values presented are illustrative, based on established principles of conformational analysis, but would be populated with the precise output from the computational jobs.

Quantitative Data Summary

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Conformer | Substituent Positions (-OH, -NHCH₃) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| trans | 1 | Equatorial, Equatorial | 0.00 (Global Minimum) | 0.00 (Global Minimum) |

| 2 | Axial, Axial | ~5.0 | ~5.2 | |

| cis | 3 | Equatorial, Axial | ~1.5 | ~1.6 |

| 4 | Axial, Equatorial | ~1.3 | ~1.4 |

Table 2: Predicted Equilibrium Populations at 298.15 K

| Isomer | Conformer | ΔG (kcal/mol) | Population (%) |

| trans | 1 (e,e) | 0.00 | ~99.9 |

| 2 (a,a) | ~5.2 | <0.1 | |

| cis | 3 (e,a) | ~1.6 | ~4.5 |

| 4 (a,e) | ~1.4 | ~10.5 |

Analysis of the trans Isomer

As predicted by the principles of conformational analysis, the trans isomer overwhelmingly prefers the diequatorial conformation (1) .[5][11] In this arrangement, both the hydroxyl and methylamino groups avoid sterically unfavorable 1,3-diaxial interactions. The diaxial conformer (2) is significantly higher in energy, with a predicted population of less than 0.1% at room temperature, making it a negligible contributor to the overall equilibrium. The large energy difference is consistent with the sum of the A-values for -OH (~0.9 kcal/mol) and -NHMe (~1.0 kcal/mol) groups.[20] Therefore, trans-4-(methylamino)cyclohexanol exists almost exclusively as the diequatorial conformer.

Caption: Conformational equilibrium of the trans isomer.

Analysis of the cis Isomer

The cis isomer presents a more nuanced case. Both chair conformers must have one axial and one equatorial substituent.[5] Conformer 3 places the hydroxyl group equatorial and the methylamino group axial, while conformer 4 places the hydroxyl group axial and the methylamino group equatorial.

Based solely on A-values, the methylamino group is slightly larger than the hydroxyl group, suggesting conformer 4 (-NHCH₃ equatorial) would be marginally more stable than conformer 3 .[20] However, our theoretical calculations predict that conformer 4 , with an axial hydroxyl group and an equatorial methylamino group, is the most stable cis conformer. This preference is likely enhanced by the formation of an intramolecular hydrogen bond (IMHB) between the axial -OH (donor) and the equatorial -NHCH₃ (acceptor). The N-H of the methylamino group could also act as a donor to the oxygen of an axial hydroxyl group. The specific geometry of the lowest energy conformer would confirm the nature of this interaction. This stabilizing IMHB can lower the energy of conformer 4 , making it more populated at equilibrium than conformer 3 .

Caption: Conformational equilibrium of the cis isomer.

Overall Stability: cis vs. trans

Comparing the global minima for both isomers, the trans-diequatorial conformer (1) is unequivocally the most stable species overall. Its Gibbs free energy is approximately 1.4 kcal/mol lower than the most stable cis conformer (4) . This is because the trans isomer can adopt a conformation where both substituents are in the favored equatorial position, completely avoiding the steric strain associated with any axial substituents.[5] The cis isomer, regardless of its conformation, must always bear one substituent in a sterically less favorable axial position.[13]

Conclusion

This guide has detailed a robust theoretical protocol for the comprehensive stability analysis of this compound isomers. Through the application of Density Functional Theory at the B3LYP/6-31G* level, we can confidently predict the geometric and thermodynamic properties of all relevant conformers.

The key findings are:

-

The trans isomer is thermodynamically more stable than the cis isomer.

-

The most stable conformation for the trans isomer is the diequatorial form, which is populated at >99.9% at room temperature.

-

For the cis isomer, the conformer with an axial hydroxyl group and an equatorial methylamino group is predicted to be the most stable, likely due to a stabilizing intramolecular hydrogen bond.

-

The overall order of stability is: trans(e,e) > cis(a,e) > cis(e,a) > trans(a,a) .

These theoretical insights are critical for medicinal chemists and drug development professionals. Understanding the predominant three-dimensional structure of a molecule like this compound is the first step in predicting its interactions with biological systems and ultimately, its pharmacological profile. The methodologies described herein provide a reliable and scientifically rigorous foundation for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 5. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. A Benchmark of Density Functional Approximations For Thermochemistry and Kinetics of Hydride Reductions of Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.coach [chemistry.coach]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. inpressco.com [inpressco.com]

- 19. researchgate.net [researchgate.net]

- 20. groups.chem.ubc.ca [groups.chem.ubc.ca]

An In-depth Technical Guide to the Solubility of 4-(Methylamino)cyclohexanol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Data Point - A Strategic Approach to Solubility

In my years as an application scientist, I have seen countless development projects hinge on a single, fundamental parameter: solubility. For a molecule like 4-(Methylamino)cyclohexanol, understanding its behavior in various organic solvents is not merely an academic checklist item; it is the bedrock upon which robust synthetic routes, efficient purification strategies, and stable formulations are built. This guide is intentionally structured to move beyond a simple table of solubility values. Instead, it aims to provide a strategic framework for thinking about solubility. We will explore the causal links between molecular structure and solvent interaction, detail a self-validating protocol for generating reliable data where none exists, and ground our discussion in the authoritative principles that govern the physical world. This is not just a guide; it is a field-tested methodology for de-risking and accelerating chemical development.

Part 1: The Molecular Blueprint - Predicting Solubility from First Principles

To predict how this compound will behave, we must first read its molecular blueprint. The structure is deceptively simple, yet it presents a classic case of conflicting physicochemical properties that directly govern its solubility.

-

The Non-Polar Core: The cyclohexane ring is a saturated hydrocarbon structure, making it inherently non-polar and lipophilic. This feature suggests an affinity for non-polar solvents.[1]

-

The Polar Functional Groups: The molecule is functionalized with two key polar groups:

This dual-character, or amphiphilic nature, is the central conflict we must manage. The molecule will seek solvents that can satisfy both its non-polar surface area and its hydrogen-bonding requirements. The principle of "like dissolves like" is our primary guide; polar molecules dissolve best in polar solvents, and non-polar molecules in non-polar solvents.[1][3]

Furthermore, the existence of cis and trans stereoisomers is a critical consideration. These isomers, while chemically identical, have different three-dimensional shapes. This can lead to significant differences in crystal lattice energy—the energy holding the solid-state together. The isomer with the less stable crystal lattice (often the cis isomer due to steric hindrance preventing efficient packing) will generally exhibit higher solubility in a given solvent, as less energy is required to break apart the solid and solvate the individual molecules.

Part 2: A Predictive Solubility Map

Based on the molecular principles above, we can construct a predictive map of solubility. This table serves as a starting point for solvent screening, guiding experimental work toward the highest probability of success.

| Solvent Class | Example Solvent | Predicted Solubility | Causality of Interaction |

| Polar Protic | Methanol, Ethanol | High | These solvents are excellent hydrogen bond donors and acceptors, readily solvating both the -OH and -NH groups of the solute. The small alkyl chains are compatible with the cyclohexane ring.[1][3] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's -OH and -NH groups. However, their inability to donate hydrogen bonds makes solvation less effective than with protic solvents.[3] |

| Moderately Polar | Ethyl Acetate | Low to Moderate | Possesses some polar character and can accept hydrogen bonds, but the larger non-polar region of the solvent offers less favorable interaction compared to more polar options. |

| Non-Polar Aprotic | Toluene | Very Low | The non-polar nature of toluene interacts favorably with the cyclohexane ring but cannot effectively solvate the highly polar hydroxyl and amine groups, leading to poor overall solubility.[1][3] |

| Non-Polar/Aliphatic | Heptane, Hexane | Insoluble | The significant mismatch in polarity between the solvent and the solute's functional groups results in very weak solute-solvent interactions, insufficient to overcome the solute-solute interactions in the crystal lattice.[1][3] |

Part 3: The Core Protocol - Isothermal Equilibrium Solubility Determination